molecular formula C19H14BrNO4 B13006195 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid

Cat. No.: B13006195
M. Wt: 400.2 g/mol
InChI Key: QWOOJIQWVJPLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinoline derivative.

    Bromination: Introduce the bromophenyl group through a bromination reaction using bromine or a brominating agent.

    Carboxylation: Introduce the carboxyethyl group through a carboxylation reaction using appropriate reagents such as carbon dioxide and a base.

    Purification: Purify the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the bromophenyl and carboxyethyl groups.

    4-Bromo-2-phenylquinoline: Lacks the carboxyethyl group.

    3-(2-Carboxyethyl)quinoline-4-carboxylic acid: Lacks the bromophenyl group.

Uniqueness

The presence of both the bromophenyl and carboxyethyl groups in 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may confer unique chemical properties and potential biological activities that are not observed in similar compounds. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C19H14BrNO4

Molecular Weight

400.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H14BrNO4/c20-12-7-5-11(6-8-12)18-14(9-10-16(22)23)17(19(24)25)13-3-1-2-4-15(13)21-18/h1-8H,9-10H2,(H,22,23)(H,24,25)

InChI Key

QWOOJIQWVJPLIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.